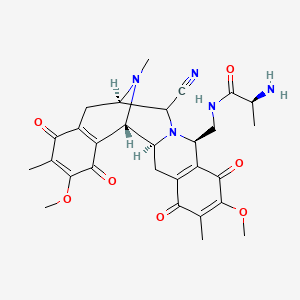

Saframycin Y3

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

98205-62-0 |

|---|---|

Molecular Formula |

C29H33N5O7 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[[(1S,2S,10R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C29H33N5O7/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(33(22)4)18(9-30)34(17)19(10-32-29(39)13(3)31)20(14)25(37)27(11)40-5/h13,16-19,22H,7-8,10,31H2,1-6H3,(H,32,39)/t13-,16+,17-,18?,19-,22+/m0/s1 |

InChI Key |

KLKJKXQSKPPFSJ-XFPFBUNZSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)C(N3[C@H]2CNC(=O)[C@H](C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

saframycin Y3 saframycin-Y3 |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Engineering of Saframycin Y3

Producer Organisms and Microbial Strains

The production of saframycins is attributed to specific microbial strains, with one primary natural producer and another bacterium that has been successfully engineered as a heterologous host.

Streptomyces lavendulae and its Role in Saframycin Production

Streptomyces lavendulae, a soil-dwelling bacterium belonging to the genus Streptomyces, is the natural producer of the saframycin family of antibiotics. nih.govresearchgate.net The strain Streptomyces lavendulae 314 is particularly noted for its ability to synthesize these complex molecules. nih.gov The biosynthesis of the saframycin core involves the condensation of two tyrosine molecules to form the quinone ring system, while the side chain is derived from amino acids such as glycine (B1666218) and alanine (B10760859). nih.gov Saframycin Y3 is a key intermediate in the biosynthetic pathway within S. lavendulae, serving as the direct precursor to Saframycin A through an enzymatic deamination reaction. nih.gov

Pseudomonas fluorescens as a Production Host for this compound Analogues

Pseudomonas fluorescens, a versatile Gram-negative bacterium, has emerged as a valuable heterologous host for the production of saframycin analogues, including this compound. nih.gov This bacterium is the natural producer of safracin B (SAC-B), a structurally related tetrahydroisoquinoline antibiotic. nih.gov The biosynthetic machinery of P. fluorescens has been successfully engineered to produce this compound. Specifically, the introduction of the gene encoding the hydroxylase SfmO4 from the saframycin gene cluster into a SAC-B producing strain of P. fluorescens resulted in the successful synthesis of this compound. nih.gov This demonstrates the feasibility of using combinatorial biosynthesis and genetic engineering in P. fluorescens to generate novel and structurally complex saframycin derivatives. nih.gov

Elucidation of Saframycin Biosynthetic Gene Clusters

The genetic instructions for saframycin biosynthesis are organized into a contiguous region of DNA known as a biosynthetic gene cluster (BGC). The sfm cluster from Streptomyces lavendulae has been cloned and sequenced, revealing a collection of genes responsible for assembling the intricate saframycin scaffold and performing subsequent chemical modifications. nih.gov

Nonribosomal Peptide Synthetase (NRPS) Systems (e.g., SfmA, SfmB, SfmC)

The core structure of this compound is assembled by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS) system. nih.govmcmaster.ca Unlike ribosomal protein synthesis, NRPS systems can incorporate non-proteinogenic amino acids and modify the growing peptide chain. The sfm gene cluster contains three key NRPS genes: sfmA, sfmB, and sfmC. nih.govmcmaster.ca These enzymes are organized into modules, each responsible for the recognition, activation, and condensation of a specific amino acid precursor. The assembly of the pentacyclic scaffold of saframycins is a distinctive feature of this NRPS system. mcmaster.ca

| Enzyme | Gene | Function in Saframycin Biosynthesis |

| SfmA | sfmA | Part of the NRPS complex involved in the assembly of the peptide backbone. nih.govmcmaster.ca |

| SfmB | sfmB | A module of the NRPS system that participates in the sequential condensation of amino acid precursors. mcmaster.ca |

| SfmC | sfmC | A key NRPS enzyme responsible for the assembly of the pentacyclic scaffold through unique enzymatic Pictet-Spengler cyclizations. mcmaster.ca |

Tailoring Enzymes and Their Functions (e.g., SfmO4 hydroxylase, SfmE peptidase, SfmCy2 oxidoreductase)

Following the assembly of the core structure by the NRPS machinery, a series of "tailoring" enzymes perform specific chemical modifications to produce the final this compound molecule and its derivatives. These enzymes add functional groups, perform cyclizations, and cleave protective groups.

SfmO4 hydroxylase: This enzyme is a crucial cytochrome P450 hydroxylase. nih.gov Its function is to carry out an oxidation reaction on the E ring of the saframycin intermediate. nih.gov The heterologous expression of sfmO4 in the safracin B producer Pseudomonas fluorescens is the key step that enables the production of this compound. nih.gov

SfmE peptidase: SfmE is a membrane-bound peptidase. nih.gov Its role in the later stages of saframycin biosynthesis is to hydrolyze a fatty acyl chain that is initially attached to the core structure. This cleavage is necessary to release an amino group, which is a prerequisite for the subsequent action of SfmCy2. nih.gov Gene inactivation studies have shown that a mutant strain lacking a functional sfmE gene loses the ability to produce Saframycin A. nih.gov

SfmCy2 oxidoreductase: This enzyme is a secreted, FAD-linked oxidoreductase. nih.gov A notable feature of its function is that it acts extracellularly. nih.gov SfmCy2 performs an oxidative deamination on this compound, converting the amino group at the C-25 position into a ketone. This reaction transforms this compound into Saframycin A. nih.govnih.gov The discovery of this extracellular enzymatic step provides a new understanding of the final maturation process in saframycin biosynthesis. nih.gov

| Enzyme | Gene | Type | Function |

| SfmO4 | sfmO4 | Cytochrome P450 Hydroxylase | Oxidation of the E ring of the saframycin intermediate. nih.gov |

| SfmE | sfmE | Peptidase | Hydrolyzes a fatty acyl chain to release an amino group. nih.gov |

| SfmCy2 | sfmCy2 | FAD-linked Oxidoreductase | Performs extracellular oxidative deamination of this compound to form Saframycin A. nih.govnih.gov |

Precursor Incorporation and Metabolic Engineering for this compound

The production of this compound is dependent on the cellular supply of specific building blocks, or precursors. Metabolic engineering strategies aim to enhance the production of this compound by manipulating these precursor pathways. The primary precursors for the saframycin scaffold are derived from amino acid metabolism.

The biosynthesis of the quinone ring system of saframycins originates from two molecules of tyrosine. nih.gov The side chain is constructed from glycine and alanine. nih.gov Research has shown that feeding resting cells of Streptomyces lavendulae with analogues of these amino acids can lead to the production of new saframycin derivatives in a process known as directed biosynthesis. nih.gov For instance, supplementation with 2-amino-n-butyric acid, glycine, and alanine resulted in the formation of Saframycin Yd-1, Yd-2, and Y3, respectively. nih.gov

Metabolic engineering efforts for increasing saframycin production have also focused on optimizing fermentation conditions and precursor supply. For the related compound Saframycin A, yields were increased by supplementing the culture medium with metabolic end-products and by adding sodium cyanide, which facilitates the conversion of a precursor to the final product. nih.gov Furthermore, controlling the pH of the fermentation broth to below 5.5 after peak production was found to prevent the degradation of Saframycin A, leading to a significant increase in its accumulation. nih.gov These principles of precursor supplementation and process optimization are directly applicable to enhancing the production of this compound, especially in strains where the subsequent conversion to Saframycin A is blocked. The chemo-enzymatic total synthesis of N-Fmoc this compound has also been achieved, highlighting the potential for hybrid synthetic and biological approaches. mcmaster.ca

Roles of L-Alanine, Glycine, and L-Tyrosine Derivatives

The molecular scaffold of this compound is constructed from specific amino acid precursors. The complex pentacyclic core is derived from two molecules of an L-tyrosine derivative, while the side chain originates from L-alanine and glycine. nih.govbeilstein-journals.org

The biosynthesis of the tetrahydroisoquinoline core begins with the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which is itself derived from L-tyrosine. jmb.or.krnih.gov Studies on the saframycin (SFM) gene cluster in Streptomyces lavendulae and the safracin (SAC) cluster in Pseudomonas fluorescens have identified the essential genes for this conversion. jmb.or.krnih.gov The gene sfmD is responsible for the hydroxylation of the aromatic ring of tyrosine. jmb.or.krresearchgate.net Subsequently, the genes sfmM2 and sfmM3 encode for methyltransferases that catalyze C-methylation and O-methylation, respectively, to complete the formation of 3h5mOmTyr. jmb.or.kr This specialized amino acid serves as the foundational building block for the characteristic core structure of the saframycin family. nih.gov

The side chain of saframycins is assembled from more common amino acids. Specifically, research has shown that the side chain of the saframycin family is derived from glycine and alanine. nih.gov Isotopic labeling experiments suggest that these amino acids are likely incorporated as a dipeptide unit during the assembly process by the NRPS machinery. nih.gov In this compound, this side chain terminates in an alanine residue. nih.gov

Table 1: Amino Acid Precursors in this compound Biosynthesis

| Precursor | Derived Moiety | Key Genes/Enzymes Involved |

|---|---|---|

| L-Tyrosine | Tetrahydroisoquinoline Core (via 3h5mOmTyr) | SfmD (Hydroxylase), SfmM2 (C-Methyltransferase), SfmM3 (O-Methyltransferase) |

| L-Alanine | Side Chain Terminus | Nonribosomal Peptide Synthetase (NRPS) System |

| Glycine | Side Chain Component | Nonribosomal Peptide Synthetase (NRPS) System |

Directed Biosynthesis Approaches for this compound and Analogues

Directed biosynthesis is a technique used to generate novel natural product analogues by supplying a producing organism with precursors that are similar to the natural substrates. This approach has been successfully applied to the production of this compound and other derivatives using resting cells of Streptomyces lavendulae. nih.gov

By supplementing the culture medium with various amino acids, researchers can influence the final structure of the saframycin molecule. The production of this compound is achieved by feeding the culture with an excess of L-alanine. nih.gov The biosynthetic machinery incorporates this supplemented alanine into the side chain, resulting in the formation of this compound. nih.gov

This same method has been used to create other novel saframycin analogues. For instance, supplementation with 2-amino-n-butyric acid leads to the production of Saframycin Yd-1, while feeding with glycine results in Saframycin Yd-2. nih.gov These findings demonstrate the flexibility of the saframycin biosynthetic enzymes.

Furthermore, these experiments revealed a key biosynthetic relationship: this compound is the direct precursor to Saframycin A. nih.gov The conversion of this compound to Saframycin A occurs via an enzymatic deamination reaction, where the terminal alanine residue's amino group is replaced by a pyruvic acid moiety. nih.gov

Table 2: Saframycin Analogues Produced by Directed Biosynthesis in S. lavendulae

| Supplemented Precursor | Resulting Saframycin Analogue | Side Chain Terminus |

|---|---|---|

| L-Alanine | This compound | Alanine |

| Glycine | Saframycin Yd-2 | Glycine |

| 2-Amino-n-butyric acid | Saframycin Yd-1 | 2-Amino-n-butyric acid |

| None (endogenous conversion) | Saframycin A | Pyruvic acid (from deamination of this compound) |

Combinatorial Biosynthesis Strategies for Structural Diversity

Combinatorial biosynthesis involves the genetic engineering of pathways to create novel compounds. By cloning biosynthetic gene clusters (BGCs) and expressing them in heterologous hosts, or by combining genes from different pathways, a wide diversity of chemical structures can be generated. nih.govnih.gov

The cloning and characterization of the Saframycin A gene cluster from Streptomyces lavendulae was a critical step, revealing the genes encoding the unusual NRPS system responsible for assembling the peptide skeleton. nih.gov This genetic information provides the tools for rational engineering of saframycin production. nih.gov The saframycin NRPS system is notable because it appears to use its final module in an iterative manner, a deviation from the typical colinearity rule seen in many NRPS systems. nih.gov

A powerful demonstration of combinatorial biosynthesis was the successful construction of the this compound biosynthetic pathway in Pseudomonas fluorescens. nih.gov This organism naturally produces safracin B, a structurally simpler but related tetrahydroisoquinoline antibiotic. nih.gov By introducing specific genes from the saframycin cluster into the safracin B producer, scientists were able to engineer the organism to produce the more complex this compound. nih.gov This achievement highlights the feasibility of mixing and matching biosynthetic components from different organisms to generate desired molecules and demonstrates how combinatorial biosynthesis can be used to create structurally complex and potentially more active analogues. nih.gov

Table 3: Examples of Genetic Strategies for Saframycin Production

| Strategy | Organism(s) | Key Genetic Elements | Objective/Outcome |

|---|---|---|---|

| Gene Cluster Cloning | Streptomyces lavendulae | Entire Saframycin A Biosynthetic Gene Cluster (~62 kb) | Identification of NRPS system and tailoring enzymes for future engineering. nih.gov |

| Heterologous Expression | Pseudomonas fluorescens (Safracin B producer) | Introduction of key Saframycin biosynthesis genes | Successful production of the engineered compound this compound. nih.gov |

| Comparative Genomics | Myxococcus xanthus (Saframycin Mx1 producer) | Saframycin Mx1 gene cluster | Revealed a highly similar NRPS system, suggesting a common biosynthetic mechanism that can be exploited. nih.govnih.gov |

Chemical Synthesis and Derivatization Strategies for Saframycin Y3

Total Synthesis Methodologies Applied to Saframycin Core Structures

Total synthesis efforts for saframycin core structures, such as saframycin A, provide foundational insights applicable to Saframycin Y3 due to their shared pentacyclic scaffold. These syntheses often aim for high stereocontrol and efficiency in constructing the complex ring systems.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related polyheterocyclic frameworks, including the saframycin core. Its versatility allows for the construction of privileged pharmacophores. In the asymmetric total synthesis of (-)-saframycin A, stereoselective intermolecular and intramolecular Pictet-Spengler reactions were key steps, inducing the correct stereochemistry at C-1 and C-11 of the molecule. researchgate.netacs.orgnih.govmdpi.com This reaction has been employed for the stereocontrolled construction of the pentacyclic saframycin framework, sometimes generating bis-carboxylic acid ester derivatives followed by decarboxylation. researchgate.net

Chemo-enzymatic synthesis integrates enzymatic transformations with chemical conversions, offering a powerful approach for the synthesis of complex natural products like saframycins. This hybrid strategy can provide rapid and modular access to elaborated pentacyclic scaffolds. beilstein-journals.orgacs.orgnih.govnih.govresearchgate.netoup.com

For instance, a recombinant enzyme, SfmC, involved in the biosynthesis of saframycin A, has been adapted for the assembly of saframycin natural products and their derivatives, including N-Fmoc this compound. acs.orgnih.gov This approach involves optimizing designer substrates compatible with SfmC through chemical synthesis, leading to the efficient construction of appropriately functionalized pentacyclic skeletons. acs.orgnih.gov Subsequent chemical manipulations allow for the expeditious synthesis of saframycin A, jorunnamycin A, and N-Fmoc this compound, serving as versatile precursors for other antitumor THIQ alkaloids and their variants. acs.orgnih.govoup.com This streamlined process can achieve the elaborated pentacyclic skeleton in a single day from simple synthetic substrates without isolating intermediates. acs.orgnih.gov

Key findings from chemo-enzymatic synthesis of saframycins:

| Compound | Key Enzymatic Step | Chemical Manipulations | Outcome | References |

| Saframycin A | SfmC-catalyzed cyclization | Functional group manipulation | Efficient total synthesis | beilstein-journals.orgacs.orgnih.govnih.govresearchgate.netoup.com |

| Jorunnamycin A | SfmC-catalyzed cyclization | Functional group manipulation | Efficient total synthesis | acs.orgnih.govoup.com |

| N-Fmoc this compound | SfmC-catalyzed cyclization | Functional group manipulation | Efficient total synthesis | acs.orgnih.govoup.com |

Semisynthetic Approaches for this compound and its Analogues

Semisynthetic approaches leverage naturally occurring saframycin precursors to generate new derivatives, including this compound. This method can be highly efficient, especially for compounds like Trabectedin (Ecteinascidin 743), which is produced semisynthetically from cyanosafracin B. acs.org

This compound itself has been obtained through directed biosynthesis, where amino acids are incorporated into the side chain, potentially as a dipeptide unit. asm.orgasm.org It has also been observed that saframycin A can be produced from this compound via an enzymatic deamination reaction. asm.orgasm.org

Saframycins Yd-1 and Y3, which possess an amino functional group in their side chains, serve as crucial starting points for derivatization. jst.go.jpnih.gov Researchers have prepared various side chain-modified chemical derivatives from these compounds. jst.go.jpnih.gov

Examples of side chain modifications:

| Saframycin Derivative | Modification Type | Parent Compound | References |

| Pivaloyl-saframycin Y3 | N-acylation | This compound | jst.go.jpnih.gov |

| n-Caproylthis compound | N-acylation | This compound | jst.go.jpnih.gov |

| Saframycin Yd-1•HCl | Water-soluble derivative | Saframycin Yd-1 | jst.go.jpnih.gov |

These modifications have been explored to study structure-activity relationships and improve their biological profiles. jst.go.jpnih.gov

The ability to generate diverse this compound derivatives is vital for comprehensive research into their potential applications. Directed biosynthesis, as mentioned, has been instrumental in producing new saframycin derivatives with altered side chains by supplementing the culture medium with various amino acid analogs. asm.orgasm.org This method led to the isolation of saframycins Yd-1, Yd-2, and Y3, which incorporated 2-amino-n-butyric acid, glycine (B1666218), and alanine (B10760859) residues, respectively, in place of the N-terminal pyruvic acid found in saframycin A. asm.org

Furthermore, chemo-enzymatic approaches have been utilized to generate variants of THIQ alkaloids, including this compound derivatives, by systematically modifying substituents and functional groups. acs.orgnih.govresearchgate.net This involves exploiting synthetic substrate analogs to extend the applicability of the chemo-enzymatic synthetic approach. oup.com

Synthetic Strategies for Mechanistic Probes and Labeled Analogues

The synthesis of mechanistic probes and labeled analogues of this compound is crucial for understanding its biological interactions and mechanism of action. While direct mentions of labeled this compound synthesis are less common in general literature, the principles applied to related saframycins and other complex natural products are relevant.

For compounds like saframycin A, biosynthetic studies have utilized isotopically labeled precursors, such as [1-13C]glycine, to elucidate their biosynthetic pathways. asm.org Such labeling strategies are fundamental for tracking molecular transformations and identifying key intermediates. The ability to introduce specific labels (e.g., isotopic labels like 13C, 2H, 15N, or reporter tags like fluorophores) into the this compound structure would enable detailed studies on its binding, metabolism, and cellular localization. These probes are invaluable for dissecting the precise molecular targets and pathways influenced by this compound.

Molecular and Cellular Mechanisms of Action of Saframycin Y3

Nucleic Acid Interactions and Modifications

The interaction of Saframycin Y3 with DNA is central to its mechanism, involving specific binding modes and subsequent chemical modifications of the DNA structure.

Saframycins, including this compound, are known to recognize and bind to the minor groove of DNA. researchgate.net This interaction is a crucial initial step in their mechanism of action. The structural features of saframycins, such as the C5-desoxy A-ring with a C8 phenolic hydroxyl group and a C1 substituent near the C21 aminonitrile, play pivotal roles in facilitating this interaction. researchgate.net While the primary mode is minor groove binding, the broader class of compounds interacting with DNA can also involve intercalation, where planar aromatic rings insert between successive DNA base pairs, causing unwinding and elongation of the DNA helix. libretexts.orgmdpi.comiisc.ac.in Oxygen atoms present on the A- and E-rings of the saframycin core scaffold are instrumental in forming multipoint hydrogen bonds with DNA bases, which further facilitates the subsequent alkylation process at the C21 position. researchgate.net

A defining characteristic of this compound's mechanism is its ability to alkylate DNA. This process is initiated by the formation of a highly reactive electrophilic iminium ion. nih.govresearchgate.net This iminium cation is generated at the C-21 position of the molecule through the departure of a hydroxyl group (or a nitrile moiety in the case of Saframycin A). researchgate.netresearchgate.net The formation of this iminium species is critical, as it enables a nucleophilic attack by guanine (B1146940) residues, specifically within the minor groove of GC-rich regions of the DNA double helix. researchgate.net This attack leads to the formation of a reversible covalent bond. researchgate.net It has been observed that related saframycins, such as Saframycin A, primarily alkylate DNA in their hydroquinone (B1673460) form, and certain hydroquinone analogs have demonstrated significantly enhanced activity. researchgate.net The DNA alkylation involves the attack of the guanine amino group onto the iminium species, resulting in the formation of an aminal linkage. researchgate.net

The covalent binding of saframycins to DNA is not random but exhibits distinct sequence selectivity. Studies on related saframycins (Mx1, Mx3, A, and S) have revealed a strong preference for 5'-GGG and 5'-GGC sequences. researchgate.netnih.govnih.gov All four tested antibiotics also recognize 5'-GGPy sequences, with a notable preference for cytosine over thymine (B56734) at the 3'-end of this recognition site. nih.govnih.gov Interestingly, saframycins Mx1, Mx3, and S, which possess a hydroxyl leaving group, additionally recognize 5'-CCG and 5'-CTA sequences, a characteristic not observed with Saframycin A, which contains a cyanide leaving group. nih.gov The measured binding site size for these antibiotics is consistently three base pairs. nih.gov Furthermore, research suggests that the 5'-terminal or central guanine within the triad (B1167595) binding site is the specific base to which the reversible covalent attachment of the antibiotic occurs. nih.gov

The table below summarizes the sequence selectivity observed for various saframycins:

| Saframycin Type | Leaving Group | Primary Recognition Sequences (5'→3') | Additional Recognition Sequences (5'→3') | Preferred Pyrimidine in GGPy | Binding Site Size (bp) |

| Mx1, Mx3, S | OH | GGG, GGC | CCG, CTA | Cytosine | 3 |

| A | CN | GGG, GGC | None (no affinity for 5'-CGG) | Cytosine | 3 |

| Y3 | NH2 | (Inferred similar to OH-containing) | (Inferred similar to OH-containing) | (Inferred similar) | (Inferred similar) |

Note: this compound is an aminated Saframycin A and its precise sequence selectivity may vary slightly but is expected to share similarities with the broader saframycin family, particularly those with a preserved amino group at C-21.

The covalent modification of DNA, resulting in the formation of DNA adducts, is considered essential for the antitumor activity of saframycins. nih.gov These adducts are formed when the iminium species, generated from this compound, reacts with guanine residues in the DNA, leading to a stable covalent bond. researchgate.netjcu.edu The formation of such adducts can induce structural alterations in the DNA, potentially leading to abnormal replication and cellular dysfunction. jcu.edu

The characterization of these DNA adducts is critical for understanding the precise molecular interactions. Advanced analytical techniques, such as targeted high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), are employed to identify and confirm DNA adducts. frontiersin.org This involves comparing retention times and fragmentation spectra of putative adducts with those of unlabeled synthetic standards. frontiersin.org Emerging technologies like nanopore sequencing also offer novel approaches for analyzing DNA adducts by detecting changes in electric current signatures as DNA transits through tiny pores, revealing the presence and location of modifications. semanticscholar.org

Enzymatic Target Modulation

Beyond direct DNA modification, saframycins, including this compound, are implicated in modulating enzymatic targets, particularly topoisomerases, which are crucial for DNA metabolism.

Saframycins have been shown to inhibit RNA synthesis, a process intrinsically linked to DNA integrity and the activity of enzymes like topoisomerases. researchgate.net Topoisomerase II (Topo II) is a well-established molecular target for many anticancer agents. libretexts.orgnih.gov Human Topo II functions as a homodimer, requiring magnesium ions (Mg²⁺) and adenosine (B11128) triphosphate (ATP) for its catalytic activity. mdpi.com This enzyme is responsible for managing DNA topology by introducing transient double-strand breaks, allowing an intact DNA segment to pass through the break, and then religating the DNA strands. mdpi.comscispace.com

Interaction with Lysyl-tRNA Synthetase

This compound has been identified as a potential inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1). uni.lu Docking studies have indicated a high binding affinity of this compound to this enzyme. uni.lu Lysyl-tRNA synthetase (KRS) is a crucial enzyme involved in protein synthesis, responsible for the aminoacylation of tRNAs with lysine. Beyond its canonical role in translation, mammalian KRS also exhibits various non-canonical functions, including its involvement in cancer cell migration. For instance, KRS interacts with the laminin (B1169045) receptor (LR/RPSA) and has been shown to enhance laminin-induced cell migration, a process implicated in cancer metastasis. The phosphorylation of KRS, such as at the T52 residue by p38MAPK, can lead to its dissociation from the multi-tRNA synthetase complex and subsequent translocation to the cell membrane, highlighting the importance of such modifications in controlling cell migration and metastasis. Furthermore, phosphorylation at S207 in human LysRS results in a conformational change, loss of aminoacylation activity, and release from the multi-synthetase complex, enabling its nuclear re-localization and regulation of transcription.

The binding energy scores for this compound and Juglomycin E, another potential inhibitor, to lysyl-tRNA synthetase are presented below:

| Compound | Binding Energy Score (kcal/mol) | Target Enzyme |

| This compound | -6.2 | P. falciparum Lysyl-tRNA Synthetase |

| Juglomycin E | -5.13 | P. falciparum Lysyl-tRNA Synthetase |

Modulation of Other Key Cellular Enzymes

While detailed information specifically on the modulation of other key cellular enzymes by this compound is not extensively documented in the provided context, the broader class of saframycins, including Saframycin A, are known to exert their biological effects through various enzymatic interactions. For example, Saframycin A has been noted for its interaction with the 20S proteasome and choline (B1196258) kinase. The primary documented enzymatic interaction for this compound, based on current research, remains its inhibitory effect on lysyl-tRNA synthetase. uni.lu

Protein-Drug-DNA Interactions

Saframycins are characterized by their ability to form covalent adducts with DNA, a mechanism central to their antiproliferative activity. nih.govwikipedia.org Specifically, these compounds, including Saframycin A, alkylate guanine residues within the minor groove of double-stranded DNA, showing a preference for 5'-GGG and 5'-GGC sequences. nih.govwikipedia.org This process involves the formation of an electrophilic iminium ion from the α-amino nitrile moiety of the saframycin core, which then reacts with the DNA. nih.govwikipedia.org The action of Saframycin A has been shown to involve a complex protein-drug-DNA interaction, suggesting that the drug's activity is not solely mediated by direct DNA alkylation but also by the involvement of cellular proteins in the formation of these adducts. nih.gov This mechanism is analogous to that of other related antitumor agents, such as ecteinascidin 743 (ET-743), which is also a DNA alkylating agent that forms cytotoxic DNA-ET-743-protein ternary complexes. wikipedia.org

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) has been identified as a significant protein target in the formation of Saframycin-DNA adducts, specifically in the context of Saframycin A. nih.gov This identification suggests that the antiproliferative activity of saframycins, including this compound, may involve a complex interplay between the drug, DNA, and cellular proteins like GAPDH. nih.gov GAPDH is a well-known glycolytic enzyme, but it also possesses diverse non-metabolic functions, including roles in transcription activation, initiation of apoptosis, and DNA repair. Research indicates that GAPDH can interact with apurinic/apyrimidinic (AP) sites in DNA, forming Schiff bases. The formation of these GAPDH-AP DNA adducts is influenced by the oxidation state of the protein's sulfhydryl (SH) groups, with the reduction of disulfide bonds in GAPDH leading to a loss of its ability to form such adducts.

The formation of ternary complexes, involving a drug, DNA, and a protein, is a critical aspect of the molecular mechanism of action for compounds like this compound. In general, ternary complexes are formed when a small molecule (the drug) bridges two larger biomolecules, such as a target protein and an E3 Ubiquitin ligase in the context of targeted protein degradation, or in this case, a protein and DNA. Understanding the precise molecular structure of these ternary complexes provides crucial insights into the interacting poses, the properties of the contact interface, and the specific amino acid residues that are solvent-exposed and crucial for efficient interaction. The stability and high affinity of these ternary complexes are paramount for the potency and efficacy of the drug. In the context of DNA-drug-protein interactions, such as those observed with topoisomerase inhibitors, the drug binds to the pre-existing binary complex of the protein and DNA, thereby stabilizing it through direct interactions with both components. For saframycins, the initial step involves the drug's chemical modification (e.g., iminium ion formation) and subsequent alkylation of DNA. nih.govwikipedia.org Following this DNA-drug adduct formation, a protein like GAPDH then interacts with this modified DNA, leading to the formation of a stable ternary complex. nih.gov

Cellular Signaling Pathway Perturbations (Molecular Level)

This compound, as an antitumor agent, is expected to perturb various cellular signaling pathways at the molecular level, which is a common characteristic of natural products with anticancer properties. Cellular signaling pathways are intricate networks of proteins within a cell that are responsible for sensing, interpreting, and transmitting extracellular signals into intracellular responses. These pathways govern a wide array of fundamental cellular processes, including gene transcription, regulation of metabolism, cell cycle progression, differentiation, proliferation, apoptosis, migration, and adhesion. Dysregulation within these signaling networks can lead to various pathological conditions, most notably cancer, where uncontrolled proliferation and inhibited apoptosis are hallmarks. Natural compounds, including those with antitumor activity, often exert their effects by modulating these crucial signaling pathways, leading to outcomes such as cell cycle arrest, induction of reactive oxygen species (ROS), and the downregulation of aberrantly activated pathways like NF-κB, MAPK, Wnt, Notch, Akt, and p53, ultimately leading to cell death in cancerous cells.

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a highly regulated and essential biological process for maintaining tissue homeostasis and eliminating unwanted or damaged cells. Its induction is a key mechanism by which many antitumor agents, including this compound, exert their therapeutic effects. Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways ultimately converge to activate a family of proteases known as caspases, which are the central executioners of apoptosis.

In the intrinsic pathway, various cellular stresses lead to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors into the cytosol. A key factor released is cytochrome c, which then binds to apoptotic protease-activating factor-1 (APAF-1), leading to the formation of a multi-protein complex called the apoptosome. The apoptosome, in turn, facilitates the activation of initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to the systematic dismantling of the cell. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 protein family is crucial in regulating mitochondrial integrity and determining cell fate. Pro-apoptotic Bcl-2 family members promote apoptosis by forming pores in the outer mitochondrial membrane, thereby facilitating the release of cytochrome c and other pro-apoptotic factors. While specific detailed mechanisms of apoptosis induction by this compound in cellular models were not explicitly found in the provided search results, its classification as an antiproliferative and antitumor agent strongly implies that its effects are mediated through the perturbation of these fundamental apoptotic pathways. nih.gov

Structure Activity Relationship Sar Studies of Saframycin Y3 and Analogues

Correlation of Structural Features with Molecular Interactions

The core structural features of saframycins, including Saframycin Y3, are critical for their molecular interactions, primarily with DNA. Saframycin A, a close analogue, and by extension other saframycins, possess a characteristic bisquinone core with an α-amino nitrile moiety at the C-21 position. This α-amino nitrile group is central to the mechanism of action, as its departure under reduced conditions leads to the formation of an electrophilic iminium ion. This iminium cation then facilitates nucleophilic attack by guanine (B1146940) residues within the minor groove of the DNA double helix, resulting in the formation of a reversible covalent bond.

Impact of Side Chain Modifications on DNA Binding and Enzyme Modulation

Modifications to the side chain of saframycins, including this compound, significantly impact their biological activity, including DNA binding and enzyme modulation. Saframycins Yd-1 and Y3, which feature an amino functional group in their side chain, have demonstrated higher antitumor activity compared to Saframycin A against various murine tumors, such as L1210 leukemia. This observation underscores the critical role of the side chain in modulating biological activity.

Research has involved the preparation and study of numerous side chain-modified chemical derivatives from Saframycins Yd-1 and Y3. Among these derivatives, two N-acyl derivatives, pivaloyl- and n-caproylthis compound, exhibited marked antitumor activity against L1210 mouse leukemia cells. Saframycin Yd-1.HCl, another derivative, showed the greatest prolongation of survival time in studies involving B16-F10 melanoma and Lewis lung carcinoma.

The impact of side chain modifications extends to enzymatic conversions and DNA alkylation capabilities. Studies have shown that utilizing synthetic substrate variants with altered amino acid moieties and varying lengths of fatty acyl chains can influence enzymatic conversion efficiency. Furthermore, saframycin analogues synthesized through hybrid processes, particularly those with modified side chains, have demonstrated superior DNA alkylation capabilities compared to their natural counterparts.

Role of Specific Functional Groups in Biological Activity (Molecular Focus)

Specific functional groups within the saframycin structure are paramount to their biological activity. The presence of an alpha-cyanoamine group or an alpha-carbinolamine group is crucial for the cytotoxic activity of saframycins. The mechanism of action often involves the loss of the nitrile moiety from the C-21 position, which generates an electrophilic iminium ion, the actual DNA alkylating agent. This iminium species is then attacked by guanine amino groups, leading to covalent binding with DNA.

The redox state of the quinone moieties also plays a role. While Saframycin A is less reactive and primarily alkylates DNA in its hydroquinone (B1673460) form, Saframycin S, one of the more active saframycins, is active in its quinone form. This activity in the quinone form of Saframycin S has been attributed to the formation of an iminium cation, followed by covalent binding to DNA. The phenolic hydroxyl group is also implicated in the mechanism, assisting in the B-ring opening to yield quinone methides, which then cyclize to iminium derivatives for DNA alkylation.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling techniques are increasingly vital tools in elucidating the Structure-Activity Relationships of compounds like this compound. Molecular docking, a prominent molecular modeling technique, is employed to predict the binding conformations and interactions between ligands and protein binding sites. This method helps visualize how a compound fits into a target and identifies key interaction points.

For instance, molecular docking experiments have identified this compound as a promising antimalarial therapeutic candidate. It demonstrated a high binding energy score of -6.2 to lysyl-tRNA synthetase (PfKRS1), a crucial enzyme in Plasmodium falciparum, the parasite responsible for malaria. This suggests a strong interaction and potential inhibitory effect.

Computational models, including AI models, are also being applied to predict biological activity and potential molecular targets of natural products. Beyond docking, other molecular modeling approaches such as pharmacophore modeling and molecular dynamics (MD) simulations are utilized in the hit-to-lead optimization process, allowing for iterative modification of chemical structures to optimize desired biological activity while addressing issues like toxicity, solubility, and metabolic stability.

Table 1: Saframycin Compounds and PubChem CIDs

| Compound Name | PubChem CID | Molecular Formula |

| This compound | Not available | CHNO |

| Saframycin A | 100594 | CHNO |

| Saframycin C | 125227 | CHNO |

| Saframycin S | 3035704 | CHNO |

| Saframycin Yd-1 | Not available | - |

| Saframycin Yd-2 | Not available | - |

| Pivaloyl-saframycin Y3 | Not available | - |

| n-Caproylthis compound | Not available | - |

Table 2: Antitumor Activity of this compound and Analogues against L1210 Mouse Leukemia Cells

| Compound | Antitumor Activity (L1210 Mouse Leukemia) | Reference |

| This compound | Higher than Saframycin A | |

| Saframycin Yd-1 | Higher than Saframycin A | |

| Pivaloyl-saframycin Y3 | Marked antitumor activity | |

| n-Caproylthis compound | Marked antitumor activity | |

| Saframycin A | Potent antitumor component |

Advanced Methodologies in Saframycin Y3 Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for understanding the molecular details of Saframycin Y3, particularly its interactions with nucleic acids and proteins. They offer high-resolution information on structural changes, binding events, and the formation of covalent adducts.

NMR (1H, 13C) for Structural Dynamics in Binding

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful technique for determining the precise chemical structure of compounds like this compound and investigating their interactions with other molecules at an atomic level. Early structural assignments of this compound, along with related saframycins Yd-1 and Yd-2, were confirmed using ¹H and ¹³C NMR spectra, providing foundational data for understanding their molecular architecture. asm.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) asm.org

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 1 | 56.8 | - | d |

| ... | ... | ... | ... |

| (Selected examples from source) | (Full table from source would be larger) | (Full table from source would be larger) | (Full table from source would be larger) |

Beyond basic structural elucidation, NMR is critical for studying the structural dynamics during binding events. Techniques such as Chemical Shift Perturbation (CSP) experiments are widely used to identify binding interfaces and map conformational changes upon ligand binding. frontiersin.orgnih.gov By observing changes in the chemical shifts of nuclei in a biomolecule (e.g., DNA or a protein) upon titration with this compound, researchers can pinpoint the specific residues or nucleotides involved in the interaction. This provides atomic-resolution information on how this compound binds to its targets, revealing insights into the precise nature of the interaction, including potential changes in flexibility or rigidity of the interacting partners. nih.gov

UV-Vis and Circular Dichroism (CD) for Nucleic Acid Interaction Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy and Circular Dichroism (CD) spectroscopy are routinely employed to investigate the interactions of small molecules, such as this compound, with nucleic acids. UV absorption spectra are fundamental for the characterization of saframycins, with this compound exhibiting characteristic maxima and minima in its UV spectrum (e.g., UV max (MeOH) 269 nm (log ε 4.26) and UV min (MeOH) 233 nm (log ε 3.77)). asm.org Changes in these spectral features upon the addition of nucleic acids can indicate binding and provide information on the stoichiometry and affinity of the interaction. nih.gov

Circular Dichroism (CD) is particularly valuable for assessing the binding mode and conformational changes induced in nucleic acids by ligand binding. Nucleic acids possess intrinsic chirality, and their CD spectra are highly sensitive to their secondary and tertiary structures, including A-, B-, and Z-forms of DNA. researchgate.net When this compound interacts with DNA, it can induce changes in the DNA's CD spectrum, such as alterations in band intensity or shifts in wavelength. These changes can reveal whether the compound binds via intercalation, groove binding, or other mechanisms, and whether it causes unwinding, bending, or other structural distortions in the DNA helix. springernature.comnih.govmdpi.com For instance, a significant change in the CD signal above 250 nm, where the DNA signal predominates, is indicative of structural modifications to the DNA induced by the binding agent. nih.gov

Mass Spectrometry for Adduct Characterization

Mass spectrometry (MS) plays a crucial role in the characterization of this compound, particularly in identifying and confirming the formation of adducts with biological macromolecules. Initial characterization of this compound and its derivatives involves determining their molecular weight using techniques like field desorption mass spectrometry, which provided an m/z of 549 (M⁺) for Saframycin Yd-2. asm.org

Given that Saframycin A, a closely related compound, is known to covalently bind to duplex DNA, asm.org mass spectrometry becomes indispensable for characterizing these covalent DNA-adducts formed by this compound. Advanced MS techniques such as MALDI-TOF-MS and LC-ESI-MS/MS are employed to detect and characterize modifications on proteins or nucleic acids. nih.gov Researchers can use these methods to identify the specific sites of modification, the nature of the chemical bond formed, and the molecular weight of the resulting adducts. The use of isotopic labeling can further facilitate the detection and precise characterization of these modifications, allowing for the differentiation of adducts from other modifications or contaminants. nih.govucdavis.edu This provides direct evidence of the compound's interaction with its biological targets at a molecular level.

Biochemical Assays for Target Characterization

Biochemical assays are essential for understanding the functional consequences of this compound's interactions, particularly its effects on enzyme activity and its direct binding to nucleic acids.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics and inhibition studies are fundamental to understanding how this compound might modulate enzymatic pathways. These studies involve determining kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which describe an enzyme's affinity for its substrate and its catalytic efficiency, respectively. taylorfrancis.comwhiterose.ac.uk

Inhibition studies aim to identify if this compound acts as an enzyme inhibitor and, if so, to characterize the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine the inhibitor constant (K_i). The K_i value provides a quantitative measure of the inhibitor's potency. taylorfrancis.comwhiterose.ac.uknih.gov For instance, the determination of half-maximal inhibitory concentration (IC₅₀) values is a common initial step to assess the inhibitory potential of a compound. scielo.br

Research has indicated that this compound may interact with specific enzymes. For example, molecular docking experiments have shown that this compound exhibits favorable binding energy scores to lysyl-tRNA synthetase (PfKRS1), suggesting its potential as an antimalarial therapeutic candidate through inhibition of this enzyme. researchgate.net Furthermore, the biosynthesis of Saframycin A from this compound by an enzymatic deamination reaction highlights the involvement of specific enzymes in the metabolic fate of this compound, making enzyme kinetics crucial for understanding its biotransformation. asm.org

Protein-DNA Binding Assays (e.g., Footprinting, Gel Shift)

Given the known DNA-binding activity of saframycins, including the covalent binding of duplex DNA by Saframycin A, asm.org various protein-DNA binding assays are critical for characterizing this compound's interaction with DNA.

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift or gel retardation assay, EMSA is a widely used technique to detect and characterize sequence-specific DNA-binding molecules. upenn.eduthermofisher.comspringernature.com The principle relies on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than unbound DNA fragments. upenn.eduthermofisher.com By incubating a labeled DNA probe with varying concentrations of this compound (or a protein that interacts with this compound-DNA complexes), shifts in the mobility of the DNA band can be observed, indicating the formation of a stable complex. This assay can be used qualitatively to identify binding, and quantitatively to determine binding affinities and kinetics. upenn.eduthermofisher.com

DNA Footprinting: This technique provides more precise information about the exact binding sites of a molecule on a DNA sequence. Methods like DNase I footprinting or chemical footprinting (e.g., using 1,10-phenanthroline-copper ion) are employed. In a footprinting experiment, the binding of this compound (or a this compound-modified protein) to a specific DNA sequence protects that region from enzymatic or chemical cleavage. When the DNA is subsequently run on a denaturing gel, the protected region appears as a "footprint" or gap in the ladder of cleaved DNA fragments. nih.gov In-gel footprinting, which combines EMSA's resolving power with the precision of chemical footprinting, allows for the identification of binding sites within separated protein-DNA complexes. nih.gov These assays are crucial for mapping the precise DNA sequences targeted by this compound and understanding the molecular basis of its interaction.

Protein-Protein Interaction Analysis (e.g., SPR, Co-IP)

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including replication, transcription, translation, and signal transduction. Techniques such as Surface Plasmon Resonance (SPR) and Co-immunoprecipitation (Co-IP) are widely utilized to investigate these interactions nih.govuni.luethz.chwikipedia.org. SPR is a label-free method that measures binding affinities and association/dissociation kinetics in real-time by monitoring changes in the refractive index upon binding of an analyte to an immobilized ligand ethz.ch. Co-IP, a classic biochemical method, relies on specific antibody-antigen reactions to identify and confirm protein interactions within intact cells, offering high reliability in determining natural protein binding uni.luwikipedia.org.

While these methods are broadly applied in drug discovery to understand the mechanisms of action of various compounds, specific direct applications of SPR or Co-IP to elucidate the protein-protein interactions of this compound itself were not explicitly detailed in the current literature search. However, studies on related compounds within the tetrahydroisoquinoline family, such as safracin biosynthesis, have explored protein-protein interactions, including the lipidation of DptF by DptE, which is based on specific protein-protein interactions. This highlights the relevance of such methodologies in understanding the broader class of compounds to which this compound belongs.

Ligand Binding and Target Engagement Assays

Ligand binding and target engagement assays are crucial for understanding how a compound interacts with its biological targets within a physiological context. This compound has emerged as a promising antimalarial therapeutic candidate. Molecular docking experiments have indicated that this compound exhibits high binding energy scores with Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1), suggesting this enzyme as a potential molecular target.

Target engagement can also be assessed using experimental techniques like the Cellular Thermal Shift Assay (CETSA). CETSA is a label-free method that measures ligand-protein interactions in living cells by observing changes in protein thermal stability upon ligand binding. A compound's binding to its target protein can cause either stabilization or destabilization, altering the protein's melting curve and allowing for the quantification of intracellular binding affinities. These assays provide valuable insights into a compound's cellular activity and mechanism.

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are instrumental in unraveling the biosynthetic pathways of natural products like this compound and in engineering microbial systems for their production and diversification.

Gene Cloning and Heterologous Expression

The biosynthesis of this compound, an aminated analog of Saframycin A, has been successfully achieved through genetic manipulation. Specifically, the construction of its biosynthetic pathway involved the heterologous expression of the hydroxylase SfmO4 in Pseudomonas fluorescens, a known producer of safracin B (SAC-B). This demonstrates the feasibility of producing complex tetrahydroisoquinoline analogs by rationally engineering established biosynthetic pathways in microorganisms.

Furthermore, the biosynthetic gene cluster for Saframycin A, produced by Streptomyces lavendulae NRRL 11002, has been cloned and localized to a 62-kb contiguous DNA region. Sequence analysis of this cluster revealed 30 genes encoding an unusual nonribosomal peptide synthetase (NRPS) system, along with tailoring enzymes and regulatory and resistance proteins. This detailed understanding of the gene cluster provides a foundation for manipulating the production of this compound and related compounds.

Mutagenesis for Biosynthetic Pathway Engineering

Mutagenesis plays a critical role in engineering biosynthetic pathways to generate novel or enhanced natural products. The ability to produce structurally more complex and biologically more active analogs, such as this compound, is facilitated by combinatorial biosynthesis and rational engineering of existing pathways.

For instance, in the context of the saframycin/safracin biosynthetic pathway, specific gene functions have been elucidated through mutagenesis. Studies involving in-frame deletion and complementation in trans have shown that the sfmD gene, along with sfmM2 and sfmM3, are sufficient for the biosynthesis of 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), a nonproteinogenic amino acid precursor to the tetrahydroisoquinoline core. SfmD, in particular, was identified as catalyzing the hydroxylation of aromatic rings in this process. Such targeted mutagenesis allows for precise modifications of the biosynthetic machinery, enabling the exploration of new compound derivatives.

Genomic and Proteomic Profiling for Response Analysis

Genomic and proteomic profiling are high-throughput molecular analysis techniques used to characterize cellular responses to various stimuli, identify biomarkers, and gain insights into molecular mechanisms. Genomic profiling involves analyzing the entire set of genes (genome) or gene expression (transcriptome) within a cell or organism, often using techniques like next-generation sequencing or microarrays. Proteomic profiling, on the other hand, focuses on the large-scale study of proteins (proteome), including their expression levels, modifications, and interactions, typically employing mass spectrometry-based approaches.

These methodologies are invaluable for understanding the global cellular changes induced by a compound. By comparing the genomic and proteomic landscapes of treated versus untreated cells, researchers can identify affected pathways, potential targets, and resistance mechanisms. While these techniques are broadly applied in drug discovery and mechanistic investigations, specific published research detailing genomic or proteomic profiling explicitly analyzing the cellular response to this compound was not extensively found in the provided search results. Nonetheless, their general utility for such analyses is well-established in the field of natural product research.

Cellular Assays for Mechanistic Investigations (In Vitro)

In vitro cellular assays are fundamental for investigating the biological activities and mechanisms of action of chemical compounds like this compound within a controlled laboratory setting. These assays provide initial insights into a compound's efficacy and how it interacts with biological systems.

This compound has demonstrated notable biological activity, particularly as a promising antimalarial therapeutic candidate. In vitro antimalarial assays have shown its inhibitory activity against Plasmodium falciparum strains. For instance, extracts containing this compound from Streptomyces sp. associated with the Red Sea sponge Callyspongia siphonella exhibited significant anti-plasmodial activity.

Table 1: In Vitro Antimalarial Activity of Extracts Containing this compound

| Extract Source (Media) | IC50 (µg/mL) against P. falciparum NF54 strain |

| ISP2-S (Static Culture) | 2.7 |

| ISP2-L (Liquid Culture) | 9.8 |

| M1-S (Static Culture) | 11.5 |

| M1-L (Liquid Culture) | 18.4 |

These results highlight this compound's potential as an antimalarial agent. Beyond efficacy, in vitro cellular assays can delve into specific mechanistic investigations, such as assessing cell viability, proliferation, apoptosis induction, and modulation of specific signaling pathways. These assays are crucial for understanding the cellular processes affected by the compound, providing a foundation for further in-depth studies.

Cell-Free System Studies

Cell-free systems offer a powerful platform for dissecting the enzymatic reactions and biosynthetic pathways associated with natural products like this compound, free from the complexities of intact cellular environments. Studies utilizing these systems have provided critical insights into the conversion of this compound to other saframycin derivatives.

A key finding in cell-free system research is the identification of this compound as a direct biosynthetic intermediate in the production of Saframycin A. This conversion occurs through an enzymatic deamination reaction jst.go.jpnih.gov. Researchers have employed resting cells of Streptomyces lavendulae, a known saframycin producer, to investigate this transformation. The process involves incubating the reaction mixture, which includes this compound, with specific amino acids such as alanine (B10760859) or pyruvate. Following incubation, the reaction products are extracted and analyzed to identify the converted saframycin derivatives jst.go.jp.

Further investigations in these systems revealed that the alanine present in this compound is in its L-form. The synthesis of this compound within this cell-free reaction system was observed to be completely inhibited by L-cycloserine, but not by D-cycloserine, highlighting the stereospecificity of the enzymes involved in its biosynthesis or conversion jst.go.jp. The reaction mixture was typically treated with sodium cyanide, and the saframycin fraction was subsequently extracted for analysis jst.go.jp.

Beyond biosynthesis, chemo-enzymatic total syntheses of N-Fmoc this compound have been successfully achieved, demonstrating the capability to synthesize this compound using a combination of chemical and enzymatic steps in controlled environments epo.orgnih.govguidechem.com. These synthetic approaches often involve purified enzymes, mimicking aspects of cell-free enzymatic reactions.

Table 1: Key Observations in this compound Cell-Free System Studies

| Study Aspect | Observation/Finding | Reference |

| Role in Biosynthesis | Direct biosynthetic intermediate to Saframycin A via enzymatic deamination. | jst.go.jpnih.gov |

| Substrate Specificity | Alanine in this compound is L-form. | jst.go.jp |

| Inhibitory Effects | This compound synthesis inhibited by L-cycloserine (not D-cycloserine). | jst.go.jp |

| Synthetic Methodologies | Achieved through chemo-enzymatic total syntheses. | epo.orgnih.govguidechem.com |

Studies in Model Cell Lines for Molecular Response

Model cell lines serve as invaluable tools for investigating the molecular responses induced by chemical compounds, including saframycins. While this compound's direct effects on various human cell lines are less extensively documented than those of its derivative, Saframycin A, research on related saframycins provides insights into potential mechanisms.

Saframycin A, which is biosynthesized from this compound, exhibits potent antiproliferative activity against a variety of tumor cell lines. Its primary antitumor mechanism involves the covalent binding to duplex DNA jst.go.jp. This interaction is facilitated by the compound's characteristic bisquinone core and an α-amino nitrile moiety. In the presence of reduced cofactors, this moiety allows for the formation of an electrophilic iminium ion, which subsequently alkylates the guanine (B1146940) residues of double-stranded DNA, leading to its observed biological effects. This molecular response, while studied for Saframycin A, suggests a similar mode of action or related pathways could be relevant for this compound or its metabolic products within cellular contexts.

Beyond cancer research, this compound has been identified as a potential inhibitor of Plasmodium falciparum lysyl-tRNA synthetase. Docking studies have indicated a high binding affinity between this compound and this enzyme, suggesting a specific molecular target and a potential antimalarial activity. This finding highlights the compound's ability to elicit specific molecular responses in a parasitic model system.

Furthermore, the biosynthetic pathway of this compound has been successfully engineered in Pseudomonas fluorescens, a bacterial model cell line. This demonstrates the feasibility of manipulating microbial systems to produce this compound and its analogs, providing a platform for combinatorial biosynthesis and the generation of structurally more complex and potentially more biologically active compounds. This genetic engineering in a model bacterium represents a significant molecular response at the cellular level, enabling the study of biosynthetic pathways and the production of novel compounds.

Table 2: Molecular Responses and Interactions in Model Cell Lines

| Compound/Context | Molecular Response/Interaction | Model System | Reference |

| Saframycin A (related to Y3) | Covalent binding and alkylation of guanine residues in duplex DNA. | Various tumor cell lines | jst.go.jp |

| This compound | Inhibition of lysyl-tRNA synthetase with high binding affinity. | Plasmodium falciparum (implied enzymatic/cellular context) | |

| This compound Biosynthesis | Engineered production of SFM-Y3. | Pseudomonas fluorescens |

Future Directions and Emerging Research Avenues for Saframycin Y3

Further Elucidation of Uncharacterized Molecular Targets and Pathways

While related saframycins, such as Saframycin A, are known for their potent antitumor activity primarily through covalent binding to duplex DNA, particularly at GC-rich triplets, and redox-mediated DNA scission, the precise molecular targets and pathways of Saframycin Y3 itself remain an active area of investigation. chemistryworld.comuni.lu Recent research has identified this compound as a potential inhibitor of Plasmodium falciparum lysyl-tRNA synthetase, demonstrating high binding affinity in docking studies. nih.gov This finding suggests that this compound may exert its biological effects through mechanisms beyond the well-established DNA alkylation characteristic of its parent compound, Saframycin A. Further research is crucial to comprehensively elucidate these uncharacterized molecular targets and the downstream pathways they influence. This includes employing target deconvolution strategies to identify novel protein or enzymatic interactions that contribute to this compound's observed activities, especially considering its structural variations from other saframycins.

Development of Novel Chemo-Enzymatic Synthesis Methods

The development of novel chemo-enzymatic synthesis methods has significantly advanced the accessibility of this compound and its derivatives. Concise and divergent chemo-enzymatic total syntheses of THIQ alkaloids, including N-Fmoc this compound, have been reported, effectively merging precise chemical synthesis with in vitro engineered biosynthesis. uni-freiburg.de A key component in this approach is the recombinant enzyme SfmC, which is responsible for the biosynthesis of Saframycin A and has been successfully adapted for the assembly of saframycins and their derivatives by optimizing designer substrates compatible with SfmC through chemical synthesis. uni-freiburg.de This integrated strategy allows for rapid access to the elaborated pentacyclic skeleton, often within a single day, starting from simple synthetic substrates without the need for isolating intermediates. uni-freiburg.de The utilization of synthetic substrate variants, where the L-alanine moiety can be replaced by different amino acids and the fatty acyl chain length altered, has provided valuable insights into the correlation between substrate structure and enzymatic conversion efficiency, thereby expanding the applicability of this chemo-enzymatic synthetic approach. This hybrid methodology not only streamlines the production of complex natural products but also enables the systematic generation of structural variants for further study.

Exploration of this compound Analogues as Biochemical Probes

The ability to synthesize this compound and its derivatives through directed biosynthesis and chemo-enzymatic methods opens significant avenues for exploring these compounds as biochemical probes. Directed biosynthesis experiments have successfully yielded new saframycin derivatives, including this compound, Yd-1, and Yd-2, which possess replaced side chains. Furthermore, side chain-modified chemical derivatives prepared from this compound and Yd-1 have demonstrated marked antitumor activity, highlighting the potential for structural modifications to influence biological efficacy. N-Fmoc this compound, in particular, has been identified as a versatile and common precursor for the artificial production of other antitumor THIQ alkaloids and their variants. uni-freiburg.de These analogues can serve as invaluable biochemical probes to dissect complex biological processes. By systematically modifying the structure of this compound, researchers can generate a library of probes to:

Map Binding Sites: Identify and characterize the specific regions on target macromolecules (e.g., proteins, nucleic acids) where this compound or its analogues interact.

Elucidate Mechanisms of Action: Gain a deeper understanding of the precise molecular events triggered by the compound's binding, including conformational changes, enzymatic inhibition, or activation.

Study Structure-Activity Relationships (SAR): Correlate specific structural features of the analogues with their biological activities, providing insights for rational drug design.

Investigate Cellular Permeability and Distribution: Use labeled analogues to track the compound's movement within cells and tissues.

Integration of Omics Data for Systems-Level Understanding of Action

A comprehensive understanding of this compound's biological action necessitates a systems-level approach, integrating various 'omics' data. High-throughput technologies generate vast amounts of data across genomics, transcriptomics, proteomics, and metabolomics, each offering unique insights into different layers of biological systems. uni.lu While specific multi-omics studies on this compound are not widely reported, the future of its mechanistic research will heavily rely on such integration. By combining these diverse datasets, researchers can:

Identify Global Cellular Responses: Understand how this compound perturbs gene expression (transcriptomics), protein synthesis and modification (proteomics), and metabolic pathways (metabolomics) across the entire cellular landscape.

Uncover Network-Level Effects: Analyze the intricate interplay between different molecular components, revealing how this compound influences biological networks and pathways rather than just individual targets.

Predict Biomarkers and Resistance Mechanisms: Identify molecular signatures associated with sensitivity or resistance to this compound, which could inform future therapeutic strategies.

Develop Predictive Models: Construct computational models that can predict the efficacy and potential off-target effects of this compound and its analogues based on integrated omics profiles.

This holistic view, achieved through advanced bioinformatics and computational systems biology, is essential for unraveling the full regulatory landscape of this compound's biological phenotype and its implications. uni.lu

Challenges in Mechanistic Research of Complex Natural Products

Mechanistic research into complex natural products like this compound faces several inherent challenges. The intricate, densely functionalized pentacyclic framework of saframycins presents significant hurdles for both chemical synthesis and detailed biological investigation. Key challenges include:

Structural Complexity: The elaborate 3D structures with numerous stereocenters and functional groups make synthesis laborious and the elucidation of precise binding interactions difficult.

Enzyme Manipulation: The biosynthetic pathways of natural products often involve large, multi-modular enzymes, such as nonribosomal peptide synthetases (NRPSs), which can be challenging to manipulate and characterize in vitro due to their size and unfavorable physical characteristics.

Activating Silent Biosynthetic Gene Clusters (BGCs): Many potential natural products are encoded by "silent" BGCs in microbial genomes that are not naturally expressed under standard laboratory conditions, limiting access to novel compounds and their variants.

Supply Issues: Obtaining sufficient quantities of complex natural products from their native sources can be difficult, hindering extensive research and development.

Diversification Strategies: Traditional drug discovery often focuses on modifying substituents within the same scaffold. There is a growing demand for synthetic approaches that facilitate systematic diversification of 3D structures at the molecular scaffold level to generate truly novel, natural product-inspired molecules with potent and specific biological activities. Overcoming these challenges requires interdisciplinary efforts combining synthetic chemistry, enzymology, molecular biology, and computational approaches.

Bioinformatic Prediction and Validation of New Biosynthetic Enzymes

Bioinformatic prediction and subsequent experimental validation of new biosynthetic enzymes represent a promising frontier for expanding the chemical space of saframycins. The biosynthetic gene cluster for Saframycin A, which includes genes encoding the nonribosomal peptide synthetase (NRPS) system and tailoring enzymes like SfmC, has been characterized. chemistryworld.comnih.gov However, many biosynthetic gene clusters in microbial genomes remain uncharacterized or "silent." Future research will focus on:

Genome Mining: Utilizing advanced bioinformatics tools to mine microbial genomes for novel or cryptic biosynthetic gene clusters that may encode enzymes for the production of new saframycin variants or related THIQ alkaloids. This involves predicting the functions of unknown open reading frames (ORFs) within these clusters.

Predictive Modeling of Enzyme Function: Developing computational models, potentially using machine learning and protein language models, to predict substrate specificities and catalytic mechanisms of uncharacterized biosynthetic enzymes.

Heterologous Expression and Pathway Engineering: Employing synthetic biology techniques to activate silent BGCs and express predicted novel enzymes in heterologous hosts (e.g., Pseudomonas fluorescens for this compound production) to enable the laboratory-scale production and characterization of new saframycin derivatives. chemistryworld.com

Enzymatic Characterization and Validation: Experimentally validating the predicted functions of novel enzymes through in vitro biochemical assays to confirm their catalytic roles in the biosynthetic pathway. This iterative process of prediction and validation is crucial for unlocking the full biosynthetic potential of microorganisms for producing diverse natural products.

Q & A

Q. What experimental methodologies are recommended for elucidating the biosynthetic pathway of Saframycin Y3?

this compound biosynthesis involves non-ribosomal peptide synthetases (NRPS) and substrate feeding strategies. Key approaches include:

- Substrate feeding : Supplementing cultures with amino acids or dipeptides (e.g., alanylglycine) to trace precursor incorporation into the this compound structure .

- Gene cluster analysis : Identifying and sequencing biosynthetic gene clusters (e.g., sfm genes) to map enzymatic steps .

- Isotopic labeling : Using - or -labeled substrates to track metabolic pathways via NMR or mass spectrometry .

Q. How can researchers validate the DNA-binding mechanism of this compound as an antitumor agent?

- DNA covalent binding assays : Employ electrophoretic mobility shift assays (EMSAs) or fluorescence quenching to confirm sequence-specific DNA interactions .

- Spectroscopic techniques : Use UV-Vis spectroscopy to monitor hypochromic shifts indicative of DNA intercalation .

- Comparative studies : Test this compound analogs (e.g., Saframycin A/S) to assess structural determinants of DNA affinity .

Q. What analytical techniques are essential for structural characterization of this compound?

- NMR spectroscopy : Resolve the tetrahydroisoquinoline core and side-chain configurations .

- X-ray crystallography : Determine absolute stereochemistry when crystalline forms are obtainable .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers, focusing on variables like cell lines, dosage, and purity thresholds .

- Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., NIH/NCATS guidelines) to isolate confounding factors .

- Mechanistic redundancy checks : Use genetic knockouts (e.g., p53-null cells) to confirm target specificity .

Q. What strategies optimize the heterologous expression of this compound in model microbial systems?

- Promoter engineering : Replace native promoters with inducible systems (e.g., T7/lacZ) to enhance yield in E. coli or S. cerevisiae .

- Co-culture techniques : Mimic natural interspecies interactions (e.g., Aspergillus–Bacillus systems) to activate silent gene clusters .

- Metabolic flux analysis : Use -MFA to identify bottlenecks in precursor supply (e.g., glycine/alanine pools) .

Q. How can in silico modeling improve the design of this compound derivatives with enhanced selectivity?

- Molecular docking : Simulate interactions with DNA minor grooves or topoisomerase I using tools like AutoDock Vina .

- Dynamic simulations : Apply MD simulations (e.g., GROMACS) to predict binding stability and off-target effects .

- QSAR modeling : Corlate structural features (e.g., side-chain hydrophobicity) with cytotoxicity data to prioritize synthetic targets .

Q. What methodologies resolve discrepancies in reported cytotoxicity IC values for this compound?

- Interlaboratory calibration : Share reference standards (e.g., NCI-DTP repositories) to harmonize assay protocols .

- Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) before biological testing .

- Multiparametric assays : Combine MTT, apoptosis (Annexin V), and cell-cycle analysis to capture multimodal effects .

Methodological Best Practices

- Literature synthesis : Prioritize peer-reviewed studies using systematic frameworks (e.g., PICO for clinical relevance or FINER for feasibility) .

- Data transparency : Report numerical precision aligned with instrument capabilities (e.g., ±0.1 μg/mL for LC-MS) and avoid overstating "significance" without statistical validation .

- Gene annotation : Cross-reference biosynthetic genes with databases like AntiSMASH to avoid misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products